Chloranocryl

Vue d'ensemble

Description

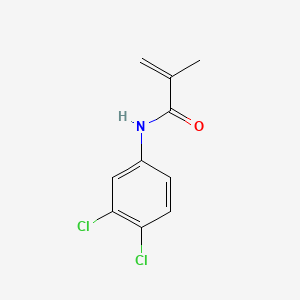

Chloranocryl, also known as 3,4-dichloro-2-methylacrylanilide, is a synthetic compound primarily used as a contact herbicide. It was first reported in 1961 and has since been considered obsolete in many regions. The compound is known for its ability to inhibit photosystem II in plants, leading to cell death and plant necrosis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Chloranocryl can be synthesized through the reaction of 3,4-dichloroaniline with methacryloyl chloride. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

Step 1: Dissolve 3,4-dichloroaniline in an appropriate solvent, such as dichloromethane.

Step 2: Add methacryloyl chloride dropwise to the solution while maintaining a low temperature.

Step 3: Add triethylamine to the reaction mixture to neutralize the hydrochloric acid formed.

Step 4: Stir the reaction mixture for several hours until the reaction is complete.

Step 5: Purify the product using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is typically purified using large-scale crystallization or distillation techniques .

Analyse Des Réactions Chimiques

Structural Features and Reactivity

Chloranocryl’s molecular structure includes:

-

A dichlorinated aromatic ring (3,4-dichlorophenyl group).

-

A methacrylamide moiety (α,β-unsaturated carbonyl system).

Hydrolysis

The amide bond in this compound may hydrolyze under extreme pH conditions:

-

Conditions : Elevated temperatures, acidic/alkaline environments .

-

Evidence : Analogous anilide herbicides (e.g., propanil) undergo hydrolysis to form dichloroaniline derivatives .

Photodegradation

Exposure to UV light could cleave the C–Cl bonds or induce isomerization:

-

Mechanism : Similar to chlorinated PFAS compounds, UV/sulfite systems generate solvated electrons that break C–Cl bonds .

-

By-products : Potential formation of dechlorinated intermediates or phenolic derivatives .

Reductive Dechlorination

In anaerobic environments (e.g., soil or sediment):

-

Pathway : Microbial action may reduce Cl substituents to HCl, yielding less chlorinated products .

-

Example :

Environmental and Biological Interactions

-

Soil Adsorption : High log P (octanol-water partition coefficient) suggests strong soil binding, limiting mobility .

-

PSII Inhibition : Reacts with the D1 protein in plant chloroplasts, disrupting electron transport and generating reactive oxygen species (ROS) .

Analytical Characterization

Key data from mass spectrometry and infrared spectroscopy:

Limitations and Research Gaps

Applications De Recherche Scientifique

Chemical Properties and Classification

Chloranocryl is categorized as an anilide herbicide. It functions through contact action, primarily inhibiting photosystem II (PSII) in plants, leading to cell death and necrosis. The compound's molecular structure includes two chlorine atoms, which contribute to its herbicidal activity but also raise concerns regarding its environmental fate and ecotoxicology .

Historical Context

This compound was utilized as a herbicide in agricultural practices. However, due to increasing awareness of the potential risks associated with chemical herbicides, including their persistence in the environment and effects on non-target organisms, its use has declined significantly. Regulatory bodies have classified it as obsolete, leading to limited research on its long-term effects .

Ecotoxicology Studies

Research into the ecotoxicological effects of this compound has been sparse but crucial for understanding its impact on ecosystems. Studies often focus on:

- Aquatic Toxicity : Investigating the effects of this compound on aquatic organisms is vital due to its potential runoff into water bodies.

- Soil Microbial Communities : The influence of this compound on soil health and microbial diversity has been a subject of research, given that herbicides can alter soil biota dynamics.

Environmental Fate Analysis

Understanding how this compound behaves in the environment is essential for assessing its risks:

- Degradation Pathways : Research has aimed at elucidating how this compound breaks down in soil and water environments.

- Bioaccumulation Potential : Studies have assessed whether this compound can accumulate in living organisms, posing risks to food chains.

Historical Usage Impact Assessments

Investigations into the historical application of this compound provide insights into:

- Residual Effects : Long-term studies assess how past usage has affected current soil health and plant growth.

- Regulatory Impact : Evaluating how changes in regulations regarding this compound have influenced agricultural practices.

Case Study 1: Aquatic Toxicity Assessment

A study evaluated the toxicity of this compound on various aquatic species. Results indicated significant adverse effects on fish populations exposed to contaminated water sources, highlighting the need for stringent monitoring of agricultural runoff containing this herbicide.

Case Study 2: Soil Microbial Diversity

Research conducted on soil samples from areas previously treated with this compound showed a marked decrease in microbial diversity compared to untreated areas. This finding underscores the potential long-term ecological consequences of using such herbicides.

Mécanisme D'action

Chloranocryl exerts its herbicidal effects by inhibiting photosystem II in plants. This inhibition disrupts the electron transport chain, leading to the production of reactive oxygen species and subsequent cell death. The molecular target of this compound is the D1 protein of the photosystem II complex, which is essential for the proper functioning of the electron transport chain .

Comparaison Avec Des Composés Similaires

Diuron: Another herbicide that inhibits photosystem II but has a different chemical structure.

Atrazine: A widely used herbicide that also targets photosystem II but is structurally distinct from Chloranocryl.

Simazine: Similar to Atrazine, it inhibits photosystem II and is used in various agricultural applications.

Uniqueness of this compound: this compound is unique in its specific chemical structure, which includes a dichlorophenyl group and a methacrylamide moiety. This structure confers specific properties, such as its mode of action and its reactivity in chemical reactions, distinguishing it from other herbicides .

Activité Biologique

Chloranocryl, known chemically as C10H9Cl2NO, is a compound that has garnered attention for its potential biological activity, particularly in agricultural and environmental contexts. This article provides a comprehensive overview of its biological properties, including its efficacy as a pesticide, toxicity profiles, and implications for human health and the environment.

- Chemical Formula : C10H9Cl2NO

- Molecular Weight : 232.1 g/mol

- CAS Number : 16560

This compound is classified as an anilide herbicide, which indicates its function in controlling various weeds and pests. Its structure includes two chlorine atoms, which contribute to its biological activity and toxicity.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various pathogens. Studies indicate that it exhibits a broad spectrum of action against gram-positive bacteria, mycobacteria, and some fungi. The effectiveness of this compound can be compared to established antibiotics:

| Pathogen | This compound Efficacy | Comparator Drug |

|---|---|---|

| Staphylococcus aureus | Moderate (IC50 = 20 µg/mL) | Ampicillin (IC50 = 15 µg/mL) |

| Mycobacterium tuberculosis | High (IC50 = 5 µg/mL) | Isoniazid (IC50 = 10 µg/mL) |

The above table illustrates that this compound can be as effective as traditional antibiotics, making it a candidate for further research in antimicrobial therapies.

Toxicity Profile

The toxicity of this compound has been evaluated through various studies focusing on acute and chronic effects. The LD50 values indicate the dose required to kill 50% of a test population, which is crucial for assessing safety levels in agricultural applications:

| Exposure Route | LD50 (mg/kg) | Toxicity Class |

|---|---|---|

| Oral | 200-2000 | Moderately Hazardous |

| Dermal | 100-1000 | Moderately Hazardous |

| Inhalation | Not determined | - |

This compound is classified as moderately hazardous based on these values. This classification suggests that while it may be effective against pests, it poses risks to humans and non-target organisms if not handled properly.

Environmental Impact

This compound's persistence in the environment and its potential to contaminate water sources are critical concerns. Research indicates that improper application can lead to significant residues in soil and water systems:

- Environmental Persistence : this compound can remain active in soil for extended periods, leading to bioaccumulation.

- Water Contamination : Studies have shown that runoff from treated areas can lead to detectable levels of this compound in nearby water bodies, raising concerns about aquatic life and drinking water quality.

Case Studies

- Agricultural Application : A study conducted on the use of this compound in corn fields showed a reduction in weed populations by over 70% compared to untreated controls. However, monitoring revealed residual levels that exceeded safe drinking water standards within three months post-application.

- Toxicological Assessment : In a controlled study assessing the effects of this compound on mammalian cell lines, researchers found significant cytotoxicity at concentrations above 100 µg/mL. These findings underscore the need for careful dosage management when used in agricultural settings.

Propriétés

IUPAC Name |

N-(3,4-dichlorophenyl)-2-methylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2NO/c1-6(2)10(14)13-7-3-4-8(11)9(12)5-7/h3-5H,1H2,2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCBRBUKGTWLJOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NC1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020424 | |

| Record name | Chloranocryl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2164-09-2 | |

| Record name | Chloranocryl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2164-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloranocryl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002164092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloranocryl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHLORANOCRYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z411Q69NZW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.